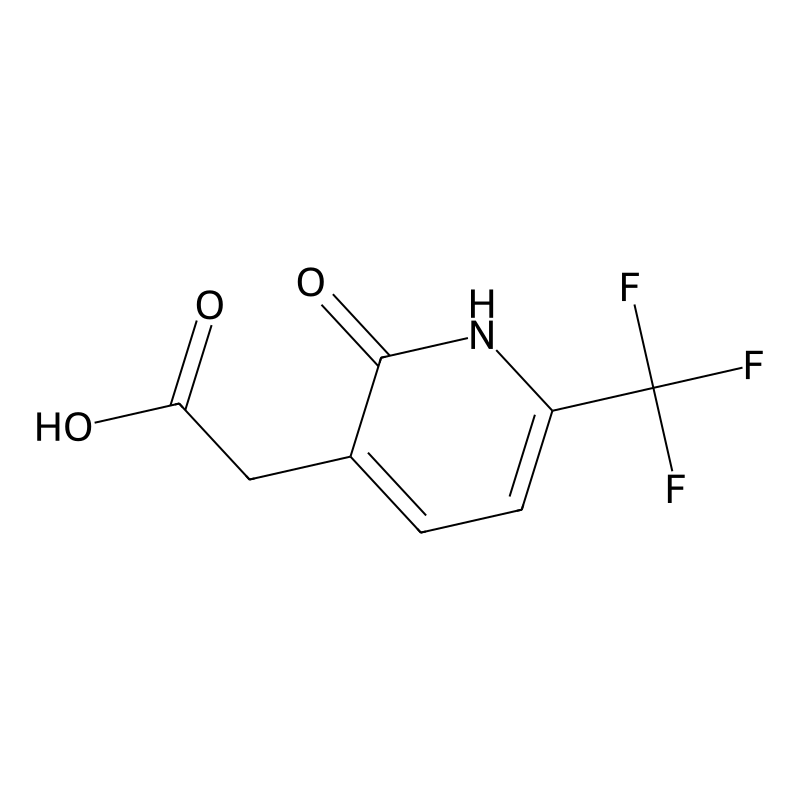2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medchem building block
The molecule possesses a pyridine ring, a common functional group in many biologically active molecules. Additionally, the presence of the carboxylic acid group and the hydroxyl group suggests potential for hydrogen bonding and other interactions with biological targets. This combination of features could make 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid a valuable building block for medicinal chemists designing new drugs [].
Fluorine chemistry
The trifluoromethyl group (CF3) is a common functional group in medicinal chemistry due to its unique electronic and lipophilic properties. The presence of this group in 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid could influence its interaction with biological systems and potentially improve drug potency or metabolic stability [].
Analogue synthesis
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid could be a useful intermediate or precursor in the synthesis of other pyridine derivatives with potential biological activity. By modifying different parts of the molecule, researchers could explore the structure-activity relationship and identify compounds with desired properties [].
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an acetic acid moiety. Its chemical formula is C8H6F3NO3, and it has a molecular weight of 205.13 g/mol. The compound exhibits unique properties due to the trifluoromethyl group, which enhances lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.
- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethyl group.
- Acid-Base Reactions: The carboxylic acid component can act as an acid, allowing for reactions with bases to form salts.
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid can be achieved through several methods:
- From 2-Chloro-6-trifluoromethylpyridine:
- Alternative Pathways:
- Other synthetic routes may involve starting from different pyridine derivatives and modifying them through functional group transformations such as hydroxylation or acylation.
The compound has various applications:
- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds that target specific biological pathways.
- Agrochemicals: It may be used as an active ingredient in pesticides or herbicides due to its potential biological activity against pests.
- Material Sciences: The fluorinated nature of the compound can enhance properties such as thermal stability and resistance to degradation.
Several compounds share structural similarities with 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde | 0.90 | Contains an aldehyde instead of a carboxylic acid |
| 2-(2-Hydroxy-6-(trifluoromethyl)pyridin-3-yl)acetic acid | 0.81 | Similar acetic acid structure but different positioning |
| 3-Hydroxy-6-(trifluoromethyl)pyridine-2-acetic acid | 0.81 | Hydroxyl and acetic acid groups at different positions |
| 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid | 0.81 | Different positioning of the hydroxyl group |
The presence of both a hydroxyl and a trifluoromethyl group in specific positions distinguishes 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid from its analogs, potentially contributing to its unique reactivity and biological properties.








